

physical and chemical properties of 3-Nitropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitropyrazolo[1,5-a]pyridine

Cat. No.: B3113170

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **3-Nitropyrazolo[1,5-a]pyridine**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the pyrazolo[1,5-a]pyridine scaffold, with a specific focus on the synthesis, properties, and synthetic utility of its 3-nitro derivative. As a privileged heterocyclic system, pyrazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents. Understanding the chemistry of its functionalized analogues is paramount for the rational design of novel drugs and materials.

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyridine motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.^{[1][2]} Its rigid structure and versatile synthetic accessibility make it an ideal scaffold for combinatorial library design and drug discovery.^[1] Derivatives have shown a vast spectrum of biological activities, including applications as PI3K inhibitors, anti-tuberculosis agents, and receptor antagonists.^{[3][4][5]} Functionalization of the scaffold is key to tuning its pharmacological profile, with the 3-position being a frequent site of modification to enhance potency and selectivity.^[3]

Caption: Core structure of pyrazolo[1,5-a]pyridine and its 3-nitro derivative.

Physicochemical Properties

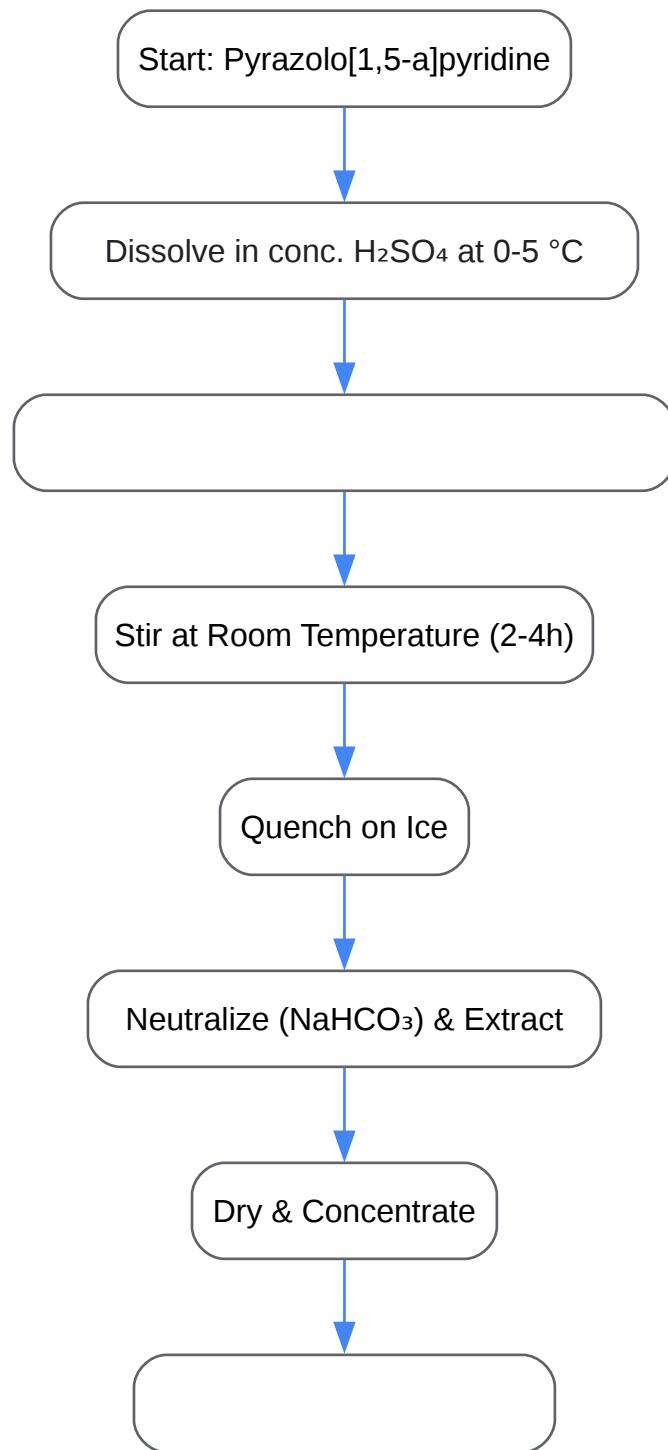
While extensive experimental data for the unsubstituted **3-nitropyrazolo[1,5-a]pyridine** is not readily available in public literature, its core properties can be calculated or inferred from related structures. The introduction of a nitro group significantly impacts polarity, solubility, and electronic characteristics compared to the parent scaffold.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O ₂	Calculated
Molecular Weight	163.13 g/mol	Calculated
IUPAC Name	3-nitropyrazolo[1,5-a]pyridine	-
CAS Number	55405-64-6	[6]
Density (Analogue)	~1.68 g/cm ³	[7]*
Appearance	Expected to be a yellow or off-white solid	Inferred
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF	Inferred

*Note: Density is for the analogous compound 3-Nitropyrazolo[1,5-a]pyrimidine and serves as an estimate.

Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, often proceeding through a [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles like alkynes or alkenes.[\[4\]](#)[\[8\]](#) This robust methodology allows for the construction of a wide array of substituted analogues.


Experimental Protocol: Proposed Synthesis of 3-Nitropyrazolo[1,5-a]pyridine

The introduction of a nitro group at the 3-position is logically achieved via electrophilic aromatic substitution on the parent pyrazolo[1,5-a]pyridine. The pyrazole portion of the fused ring is electron-rich, making it susceptible to electrophilic attack.

Causality: A mixture of nitric acid and sulfuric acid is the classic and effective reagent for the nitration of aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active agent in the substitution reaction.

Step-by-Step Methodology:

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add pyrazolo[1,5-a]pyridine (1.0 eq) to concentrated sulfuric acid (98%).
- **Reagent Addition:** While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the solution.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture onto crushed ice.
- **Neutralization & Extraction:** Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7 is reached. A precipitate may form. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **3-nitropyrazolo[1,5-a]pyridine**.

[Click to download full resolution via product page](#)

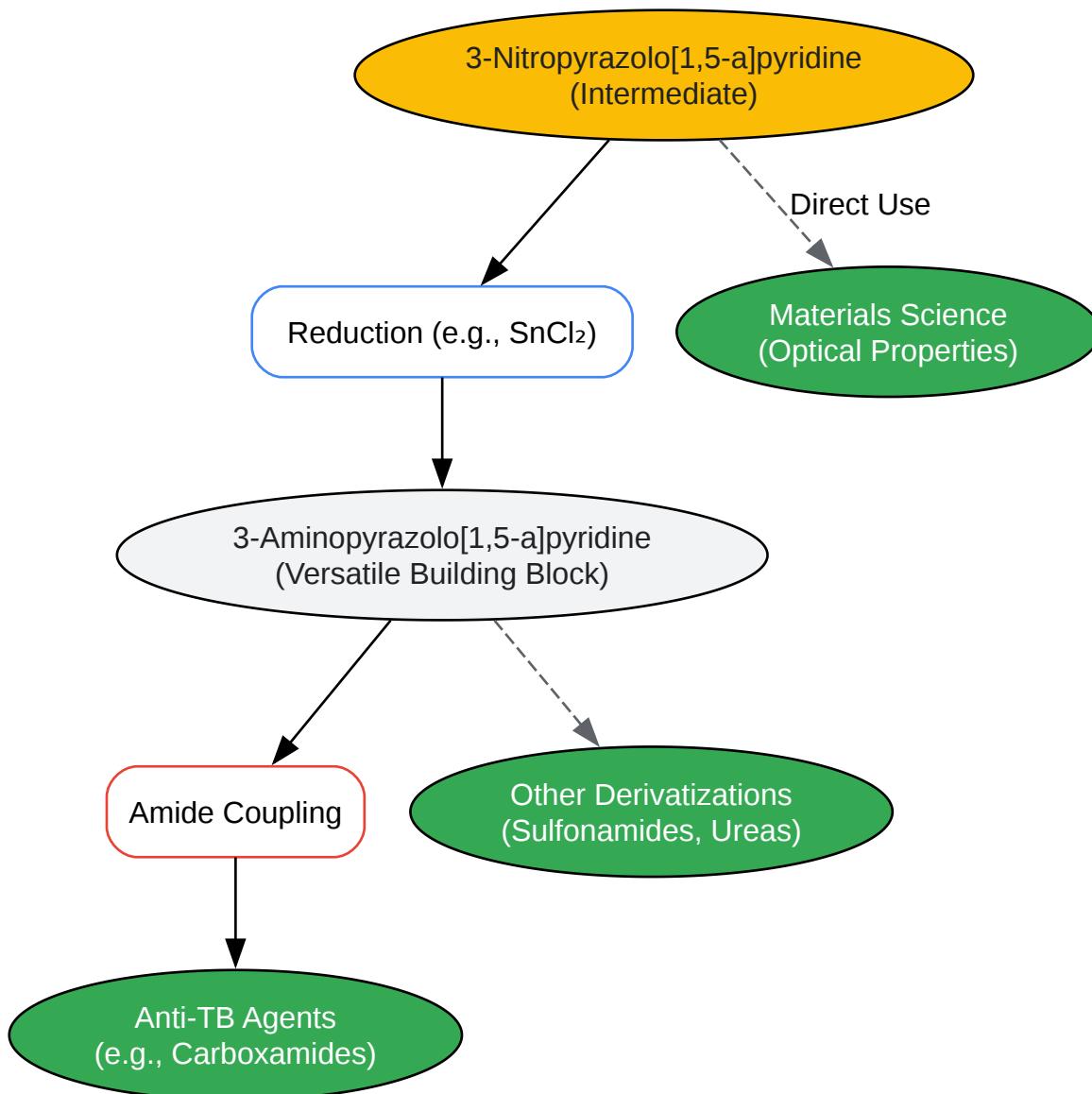
Caption: Workflow for the proposed synthesis of **3-nitropyrazolo[1,5-a]pyridine**.

Chemical Reactivity

The 3-nitro group is a powerful modulator of the scaffold's chemical properties. As a strong electron-withdrawing group, it deactivates the heterocyclic system towards further electrophilic substitution. However, its true synthetic value lies in its capacity for transformation. The reduction of the nitro group to a 3-amino functionality is a pivotal step, opening a gateway to a diverse range of derivatives.^[9] This transformation is commonly achieved using reagents like tin(II) chloride (SnCl_2) or catalytic hydrogenation.

The resulting 3-aminopyrazolo[1,5-a]pyridine is a versatile building block for synthesizing amides, ureas, and sulfonamides, which are functionalities frequently found in biologically active molecules.^{[3][10]}

Spectroscopic Characterization


The identity and purity of **3-nitropyrazolo[1,5-a]pyridine** would be confirmed using standard spectroscopic techniques. The following are expected characteristics:

Technique	Expected Observations
^1H NMR	Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the fused ring system. The C2-H proton would likely appear as a distinct singlet.
^{13}C NMR	A signal for the carbon atom at the 3-position (C3) shifted significantly downfield due to the strong deshielding effect of the attached nitro group.
IR Spectroscopy	Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1290\text{ cm}^{-1}$, respectively.
Mass Spectrometry	A molecular ion peak (M^+) at m/z corresponding to the molecular weight of 163.13.

Applications in Research and Drug Development

While **3-nitropyrazolo[1,5-a]pyridine** itself is not typically the final active pharmaceutical ingredient, it serves as a high-value intermediate in the synthesis of more complex molecules.

- **Gateway to Bioactive Scaffolds:** Its reduction to 3-aminopyrazolo[1,5-a]pyridine provides the necessary functional handle to introduce diverse side chains.[\[10\]](#) For instance, the development of potent pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-tuberculosis agents relies on the ability to form an amide bond at this position.[\[3\]](#)
- **Modulation of Electronic Properties:** The nitro group's electronic influence can be harnessed in materials science. The parent pyrazolo[1,5-a]pyrimidine scaffold has been explored for applications in organic light-emitting diodes (OLEDs) and as chemosensors due to its photophysical properties.[\[11\]](#) The introduction of a strong electron-withdrawing group like NO₂ can tune the molecule's absorption and emission spectra, opening avenues for new optical materials.
- **Structure-Activity Relationship (SAR) Studies:** In drug discovery, the 3-nitro compound and its derivatives are essential for building libraries to perform SAR studies. By systematically modifying the substituent at the 3-position, researchers can probe the interactions with biological targets like kinases or receptors and optimize for potency and selectivity.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **3-nitropyrazolo[1,5-a]pyridine** in drug discovery.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the related compound 3-nitropyrazolo[1,5-a]pyrimidine, general precautions for handling nitroaromatic compounds should be strictly followed.[7]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Discharge into the environment should be avoided.[7]

Conclusion

3-Nitropyrazolo[1,5-a]pyridine represents a fundamentally important molecule for chemists in drug discovery and materials science. While not extensively characterized as a standalone entity, its significance lies in its role as a key synthetic intermediate. Its preparation via direct nitration of the parent scaffold is straightforward, and the reactivity of the nitro group provides a crucial entry point for introducing the chemical diversity required to develop next-generation therapeutics and functional materials. A thorough understanding of its properties and synthetic transformations is essential for leveraging the full potential of the valuable pyrazolo[1,5-a]pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. chemwhat.com [chemwhat.com]
- 7. echemi.com [echemi.com]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Nitropyrazolo[1,5-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3113170#physical-and-chemical-properties-of-3-nitropyrazolo-1-5-a-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com